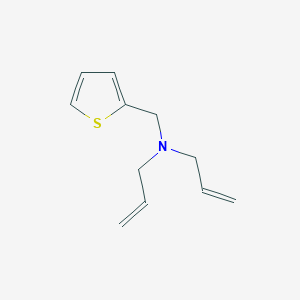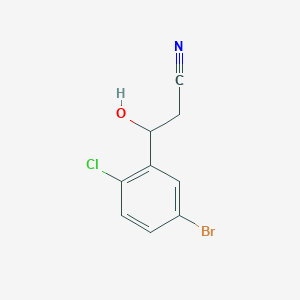
Methyl 3-(benzyloxy)picolinate
描述
Methyl 3-(benzyloxy)picolinate is an organic compound with the molecular formula C14H13NO3. It is a derivative of picolinic acid, where the hydroxyl group is replaced by a benzyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)picolinate typically involves the esterification of 3-hydroxypicolinic acid with benzyl alcohol in the presence of a suitable catalyst. One common method involves the use of a strong acid like sulfuric acid or a dehydrating agent such as thionyl chloride to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.
化学反应分析
Types of Reactions: Methyl 3-(benzyloxy)picolinate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted picolinates depending on the nucleophile used.
科学研究应用
Methyl 3-(benzyloxy)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Methyl 3-(benzyloxy)picolinate involves its interaction with various molecular targets. For instance, in biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The exact pathways depend on the specific application and the nature of the target molecule.
相似化合物的比较
Methyl 3-hydroxypicolinate: Similar structure but with a hydroxyl group instead of a benzyloxy group.
Methyl 3-methoxypicolinate: Contains a methoxy group instead of a benzyloxy group.
Uniqueness: Methyl 3-(benzyloxy)picolinate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
属性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
methyl 3-phenylmethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)13-12(8-5-9-15-13)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
InChI 键 |
CCOBQYWGFNDMPF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC=N1)OCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Chloro-4-(3-nitrophenoxy)-furo[3,2-d]pyrimidine](/img/structure/B8528687.png)



![4-[(5-Bromopentyl)sulfanyl]-7-(trifluoromethyl)quinoline](/img/structure/B8528710.png)



